3-amino-5,6-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one
Description
3-Amino-5,6-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one is a bicyclic heterocyclic compound featuring a fused pyrazole and pyridinone core. Its structure includes a pyrazolo[4,3-c]pyridin-4-one scaffold substituted with an amino group at position 3 and methyl groups at positions 5 and 4. The amino group enhances hydrogen-bonding capacity, while the methyl groups contribute to lipophilicity and steric effects, influencing bioavailability and target binding .
Properties
IUPAC Name |
3-amino-5,6-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-4-3-5-6(7(9)11-10-5)8(13)12(4)2/h3H,1-2H3,(H3,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIFQGWYTXVDLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=NN2)N)C(=O)N1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5,6-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a suitable pyrazole derivative with a halogenated pyridine in the presence of a base. The reaction is usually carried out at elevated temperatures to facilitate the formation of the fused ring system.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5,6-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of this compound nitro derivative.
Reduction: Formation of this compound amine derivative.
Substitution: Formation of various substituted pyrazolo[4,3-c]pyridin-4-one derivatives.
Scientific Research Applications
General Synthetic Pathway
- Starting Materials : Hydrazine derivatives and carbonyl compounds.
- Reaction Conditions : Typically requires heating under reflux conditions in solvents like ethanol or methanol.
- Purification : Products are usually purified via recrystallization or chromatography.
Anticancer Properties
Recent studies have highlighted the anticancer activity of 3-amino-5,6-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one derivatives against various cancer cell lines. For instance:
- MCF-7 Cell Line : Compounds derived from this pyrazolo structure exhibited significant cytotoxicity with IC50 values in the micromolar range. One notable derivative showed an IC50 of 11 µM against MCF-7 cells, indicating potent antitumor activity .
Kinase Inhibition
The compound has also been investigated for its role as a protein kinase inhibitor. Protein kinases are critical in regulating cellular functions and are often implicated in cancer progression. The inhibition of specific kinases can lead to reduced tumor growth and metastasis.
Case Studies
- Protein Kinase C Inhibition : Some derivatives were shown to inhibit Protein Kinase C (PKC), which is involved in various signaling pathways related to cancer cell proliferation .
- Structure–Activity Relationship Studies : Research has established a correlation between structural modifications of the pyrazolo compound and its kinase inhibitory activity, providing insights into optimizing efficacy .
Drug Development
The promising biological activities of this compound derivatives make them suitable candidates for drug development. Their ability to target multiple pathways involved in cancer progression positions them as potential leads for new anticancer therapies.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of these compounds to various target proteins. This computational approach assists in understanding how structural variations affect biological activity and helps guide further synthetic modifications.
Mechanism of Action
The mechanism by which 3-amino-5,6-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one exerts its effects depends on its specific application. For example, as a kinase inhibitor, it may bind to the active site of the enzyme, preventing its activity and thereby inhibiting the signaling pathways involved in cell proliferation and survival.
Molecular Targets and Pathways:
Kinase Inhibition: Targets specific kinases involved in cell signaling pathways.
Enzyme Inhibition: May inhibit other enzymes involved in metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-amino-5,6-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one can be contextualized by comparing it to related heterocyclic compounds. Below is a detailed analysis:
Table 1: Comparative Analysis of Structurally Related Compounds
Key Comparisons
Core Heterocycle Diversity The pyrazolo[4,3-c]pyridin-4-one scaffold (target compound) offers a rigid bicyclic system with dual hydrogen-bonding sites (NH₂ and carbonyl). Isoxazolo[4,3-c]pyridin-4-one () incorporates an oxygen atom in the fused ring, increasing electronegativity and altering reactivity toward halogenation .
Substituent Effects Methyl groups at positions 5 and 6 in the target compound improve metabolic stability compared to unsubstituted analogs like thieno[3,2-c]pyridin-4-one . The 5-amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one () shares similar substituents but features a pyrimidinone ring, enhancing aromaticity and π-stacking interactions in kinase binding pockets .
Synthetic Accessibility The target compound’s synthesis likely parallels methods for 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one (), involving cyclization of acryloyl azides or Curtius rearrangements . Thieno[3,2-c]pyridin-4-one is synthesized via one-pot reactions from heteroarylacrylic acids, a less complex route than the multi-step protocols required for halogenated isoxazolo analogs .
Biological Relevance The amino group in the target compound and 5-amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one () is critical for interactions with enzymes like phosphodiesterases or kinases . 2-[5-Amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one () combines pyrimidinone and thienyl motifs, suggesting dual-target activity in antiviral or anti-inflammatory pathways .
Biological Activity
3-amino-5,6-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C10H14N4O
- CAS Number : 68464-91-5
- SMILES Notation : CCn1c(C)cc2n(C)nc(N)c2c1=O
Pharmacological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
1. Antimicrobial Activity
Research indicates that pyrazolo[4,3-c]pyridines possess significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of pyrazolo compounds showed effective inhibition against various bacterial strains, including E. coli and S. aureus .
- In vitro tests revealed that certain derivatives exhibited promising results against tuberculosis strains .
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies:
- Compounds derived from the pyrazolo framework have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
- One specific derivative demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs .
3. Antiviral Properties
The antiviral activity of pyrazolo compounds has also been documented:
- Research highlighted that certain derivatives acted as effective neuraminidase inhibitors with moderate activity against viruses like HSV-1 .
- The introduction of specific functional groups in the pyrazolo structure was found to enhance antiviral efficacy .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Pyrazole Ring : Initial reactions involve the condensation of appropriate hydrazine derivatives with carbonyl compounds.
- Cyclization : Subsequent cyclization reactions lead to the formation of the pyrazolo ring structure.
- Functionalization : Further modifications introduce amino and methyl groups at specific positions on the ring .
Case Studies
Several studies have focused on the biological activity of this compound:
Q & A
Q. How can researchers leverage this scaffold for high-throughput drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
